3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol This compound features a cyclobutane ring substituted with a hydroxy group, a propylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Introduction of the Propylthio Group: The propylthio group can be introduced through thiolation reactions using propylthiol and suitable catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide and suitable bases.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under suitable conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(propylthio)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(propylthio)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biomolecules, while the propylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(methylthio)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(ethylthio)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(butylthio)cyclobutane-1-carboxylic acid
Uniqueness
3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C8H14O3S |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-hydroxy-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3S/c1-2-3-12-8(7(10)11)4-6(9)5-8/h6,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
PVVHNOIUXWSFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.